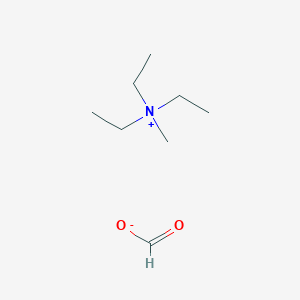![molecular formula C23H26N2OS2 B14266108 4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol CAS No. 137955-89-6](/img/structure/B14266108.png)
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol typically involves the condensation of 4-methyl-2,6-diformylphenol with 2,2-pyridyl ethylamine. This reaction forms a Schiff base condensation product, which is further processed to obtain the final compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, ethers, and esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol has several scientific research applications:
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting metal ion imbalances in diseases.
Industry: The compound’s ability to selectively bind metal ions makes it useful in industrial processes involving metal ion detection and separation.
作用機序
The mechanism of action of 4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol involves its ability to form stable complexes with metal ions. The Schiff base moiety and phenolic hydroxyl group play crucial roles in binding metal ions through coordination bonds. This interaction leads to changes in the compound’s fluorescence properties, enabling its use as a chemosensor .
類似化合物との比較
Similar Compounds
4-Methyl-2,6-bis-[(2-pyridin-2-yl-ethylimino)-methyl]-phenol: Similar in structure but differs in the presence of imine groups instead of sulfanyl groups.
2,6-Diformyl-4-methylphenol: A precursor in the synthesis of the target compound.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another pyridine-based compound with different functional groups and applications.
Uniqueness
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol is unique due to its dual functionality as a chemosensor and its potential applications in various scientific fields. Its ability to selectively detect metal ions in aqueous solutions and biological systems sets it apart from other similar compounds.
特性
CAS番号 |
137955-89-6 |
|---|---|
分子式 |
C23H26N2OS2 |
分子量 |
410.6 g/mol |
IUPAC名 |
4-methyl-2,6-bis(2-pyridin-2-ylethylsulfanylmethyl)phenol |
InChI |
InChI=1S/C23H26N2OS2/c1-18-14-19(16-27-12-8-21-6-2-4-10-24-21)23(26)20(15-18)17-28-13-9-22-7-3-5-11-25-22/h2-7,10-11,14-15,26H,8-9,12-13,16-17H2,1H3 |
InChIキー |
CXKJAIFNIUGNIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)CSCCC2=CC=CC=N2)O)CSCCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


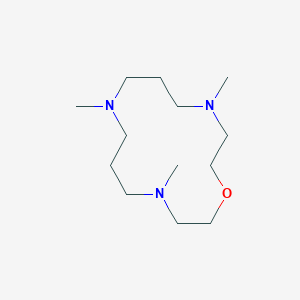

![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)

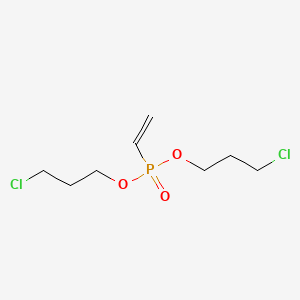
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)

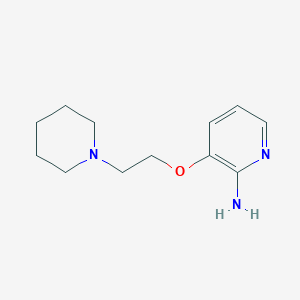
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
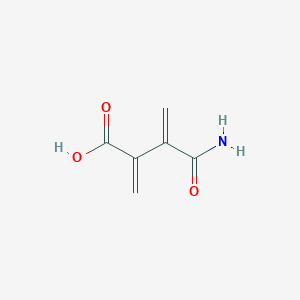
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
